4-Bromo-2-ethylaniline CAS number and properties
4-Bromo-2-ethylaniline CAS number and properties
An In-depth Technical Guide to 4-Bromo-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethylaniline is an aromatic organic compound that serves as a versatile intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a bromine atom and an ethyl group on an aniline (B41778) ring, provides multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, safety information, and general synthetic and analytical approaches for 4-Bromo-2-ethylaniline.
Chemical and Physical Properties
The fundamental properties of 4-Bromo-2-ethylaniline are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 45762-41-2 | [2][3][4][5] |
| Molecular Formula | C₈H₁₀BrN | [2][3][4][5] |
| Molecular Weight | 200.08 g/mol | [3][6] |
| Appearance | Clear colorless to yellow to dark brown liquid or white to off-white crystalline powder | [2][7] |
| Density | 1.412 g/mL at 25 °C | |
| Boiling Point | 110-112 °C at 2 mmHg | [8] |
| Refractive Index | 1.597 - 1.602 at 20 °C | [7] |
| Flash Point | 45.5 °C (closed cup) | |
| Solubility | Sparingly soluble in water | [2] |
| IUPAC Name | 4-bromo-2-ethylaniline | [4][6] |
| InChI Key | LGOZNQPHTIGMQJ-UHFFFAOYSA-N | [4][6] |
| SMILES | CCC1=C(C=CC(=C1)Br)N | [4][6] |
Synthesis
A generalized workflow for the synthesis is outlined below:
Note: The choice of brominating agent and reaction conditions is crucial for controlling the position of bromination. The bulky acetamide (B32628) group directs the incoming electrophile to the para position.
Analytical Characterization
The identity and purity of synthesized 4-Bromo-2-ethylaniline can be confirmed through a combination of spectroscopic and chromatographic techniques. While specific instrumental parameters would need to be optimized, a general analytical workflow is presented below. Spectral data for this compound are available in various databases.[6][11][12][13][14]
Safety and Handling
4-Bromo-2-ethylaniline is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][15]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
P405: Store locked up.[15]
It is imperative to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Applications in Research and Drug Development
As a chemical intermediate, 4-Bromo-2-ethylaniline is not typically used directly in biological systems. Instead, it serves as a building block for the synthesis of more complex molecules with potential biological activity. The presence of the amino group allows for amide bond formation, while the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. These synthetic handles make it a valuable precursor for generating libraries of compounds for drug discovery screening.
No specific signaling pathways involving 4-Bromo-2-ethylaniline have been identified in the reviewed literature. Its relevance to drug development is primarily as a starting material for the synthesis of novel therapeutic agents.
Conclusion
4-Bromo-2-ethylaniline is a key chemical intermediate with well-defined physical and chemical properties. While detailed, step-by-step experimental protocols for its synthesis and analysis are proprietary or not widely published, established organic chemistry methodologies provide a clear path for its preparation and characterization. Strict adherence to safety protocols is essential when handling this compound. Its utility in the synthesis of complex organic molecules underscores its importance for researchers and professionals in the fields of chemistry and drug development.
References
- 1. 4-Bromo-2-ethoxyaniline [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-2-ethylaniline, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Bromo-2-ethylaniline - Lead Sciences [lead-sciences.com]
- 6. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-ethylaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-Bromo-2-ethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 10. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]
- 11. 4-Bromo-2-ethylaniline [webbook.nist.gov]
- 12. 4-Bromo-2-ethylaniline [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 4-BROMO-2-ETHYLANILINE(45762-41-2) 1H NMR [m.chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
